molecular formula C16H14N2O3 B5864984 2-Methyl-1-(4-methylphenyl)-3-nitroindol-6-ol

2-Methyl-1-(4-methylphenyl)-3-nitroindol-6-ol

Cat. No.: B5864984
M. Wt: 282.29 g/mol
InChI Key: GJTVVFZZFQCZBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-1-(4-methylphenyl)-3-nitroindol-6-ol is an organic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound features a nitro group, a methyl group, and a hydroxyl group attached to the indole ring, making it a molecule of interest for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(4-methylphenyl)-3-nitroindol-6-ol typically involves multi-step organic reactions. One common method starts with the nitration of 2-Methyl-1-(4-methylphenyl)indole to introduce the nitro group at the 3-position. This is followed by the hydroxylation of the indole ring at the 6-position. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and oxidizing agents for hydroxylation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reactions. Catalysts and optimized reaction conditions are employed to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(4-methylphenyl)-3-nitroindol-6-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Methyl-1-(4-methylphenyl)-3-nitroindol-6-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-1-(4-methylphenyl)-3-nitroindol-6-ol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their function. The compound may also inhibit specific enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methylsulfonylphenyl)indole: Known for its dual antimicrobial and anti-inflammatory activities.

    2-(4-Benzoylphenoxy)-1-[2-(1-methyl-1H-indol-3-yl)methyl]-1H-benzo[d]imidazol-1-yl]ethanone: Exhibits significant antimicrobial activity.

    2-(5-Methoxy-2-methyl-1H-indol-3-yl)-N’-[(E)-(substituted phenyl)methylidene]acetohydrazide: Studied for its anti-inflammatory and analgesic properties .

Uniqueness

2-Methyl-1-(4-methylphenyl)-3-nitroindol-6-ol is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Its combination of a nitro group, a methyl group, and a hydroxyl group makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-methyl-1-(4-methylphenyl)-3-nitroindol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3/c1-10-3-5-12(6-4-10)17-11(2)16(18(20)21)14-8-7-13(19)9-15(14)17/h3-9,19H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJTVVFZZFQCZBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(C3=C2C=C(C=C3)O)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101319693
Record name 2-methyl-1-(4-methylphenyl)-3-nitroindol-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101319693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26670983
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

147591-45-5
Record name 2-methyl-1-(4-methylphenyl)-3-nitroindol-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101319693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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